1-Hexyne, 1-bromo-

Catalog No.
S12560656
CAS No.
1119-64-8
M.F
C6H9Br
M. Wt
161.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexyne, 1-bromo-

CAS Number

1119-64-8

Product Name

1-Hexyne, 1-bromo-

IUPAC Name

1-bromohex-1-yne

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

InChI

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-4H2,1H3

InChI Key

IOKIELYKONFEPP-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CBr

1-Hexyne, 1-bromo- is an organobromine compound characterized by a six-carbon chain with a terminal alkyne and a bromine substituent at the first carbon. Its molecular formula is C₆H₉Br, and it has a molecular weight of approximately 161.04 g/mol. This compound appears as a colorless liquid with a density of 1.298 g/cm³ and a boiling point of 153.9ºC at standard atmospheric pressure . The presence of the alkyne functional group makes it an important reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

  • Deprotonation: It can undergo deprotonation at the terminal alkyne position using strong bases such as butyl lithium, leading to the formation of a lithium acetylide intermediate. This reaction allows for subsequent alkylation at the 3-position of the hexyl chain:
    HCC CH2CH2CH3+2BuLiLiCC CH Li CH2CH3+2BuH\text{HC}\equiv \text{C CH}_2\text{CH}_2\text{CH}_3+2\text{BuLi}\rightarrow \text{LiC}\equiv \text{C CH Li CH}_2\text{CH}_3+2\text{BuH}
  • Addition Reactions: The compound can react with various electrophiles. For instance, catechol borane adds to 1-hexyne to yield 1-hexenyl borane, which can be further transformed into alcohols or other functional groups .

1-Hexyne, 1-bromo- can be synthesized through several methods:

  • Halogenation of Alkynes: A common method involves the bromination of 1-heptyne or similar alkyne compounds using bromine or phosphorus tribromide.
  • Alkylation Reactions: It can also be prepared by reacting monosodium acetylide with butyl bromide:
    NaCC+Br C4H9HCC C4H9+NaBr\text{NaC}\equiv \text{C}+\text{Br C}_4\text{H}_9\rightarrow \text{HC}\equiv \text{C C}_4\text{H}_9+\text{NaBr}

These methods highlight its accessibility for use in organic synthesis .

1-Hexyne, 1-bromo- is primarily utilized in organic synthesis as a building block for more complex molecules. Its applications include:

  • Synthesis of Pharmaceuticals: The compound serves as an intermediate in the production of various pharmaceutical agents.
  • Material Science: It is used in the development of polymers and other materials due to its reactive alkyne functionality.

Several compounds share structural similarities with 1-Hexyne, 1-bromo-, including:

Compound NameMolecular FormulaKey Features
1-HexyneC₆H₈Terminal alkyne without bromine
1-BromohexaneC₆H₁₃BrAliphatic bromoalkane without triple bond
3-Hexynyl bromideC₆H₉BrBromine at the third carbon
2-HexyneC₆H₁₀Internal alkyne structure

Uniqueness: The uniqueness of 1-Hexyne, 1-bromo- lies in its combination of a terminal alkyne and a bromine substituent at the first carbon, which enhances its reactivity compared to other similar compounds. This makes it particularly valuable in synthetic organic chemistry for creating diverse chemical architectures.

XLogP3

3.5

Exact Mass

159.98876 g/mol

Monoisotopic Mass

159.98876 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-09-2024

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